5-Chloro-2-methoxy-benzoic Acid-13C,d3

LC-MS/MS Isotope Dilution Internal Standard

Quantifying glyburide process impurity 5-chloro-2-methoxybenzoic acid in pharmaceutical QC often fails due to matrix effects and isotopic cross-talk from unlabeled or single-isotope internal standards. This dual-labeled (¹³C, d₃) analog provides a definitive +4 Da mass shift that eliminates spectral overlap and ensures accurate quantitation at ICH Q3A thresholds. • +4 Da mass differential meets FDA/EMA guidance for internal standard selection • Co-elutes precisely with target analyte for robust matrix effect compensation • Enables unambiguous metabolic tracing via both ¹³C NMR and HRMS detection

Molecular Formula C8H7ClO3
Molecular Weight 190.60 g/mol
Cat. No. B584418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxy-benzoic Acid-13C,d3
Synonyms5-Chloro-o-anisic-13C,d3 Acid;  2-Methoxy-13C,d3-5-chlorobenzoic Acid;  5-Chloro-2-methoxy-13C,d3-benzoic Acid;  5-Chloro-o-anisic-13C,d3 Acid
Molecular FormulaC8H7ClO3
Molecular Weight190.60 g/mol
Structural Identifiers
InChIInChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1+1D3
InChIKeyHULDRQRKKXRXBI-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trideuterio(113C)methoxy)benzoic Acid: Isotope-Labeled Internal Standard


5-chloro-2-(trideuterio(113C)methoxy)benzoic acid (CAS 1346600-36-9) is a stable isotope-labeled analog of 5-chloro-2-methoxybenzoic acid, an aromatic carboxylic acid that serves as a key pharmaceutical intermediate and an impurity arising in the synthesis of the antidiabetic drug glyburide . The compound incorporates both deuterium (²H₃) and carbon-13 (¹³C) isotopes within the methoxy moiety, yielding a molecular formula of C₇[¹³C]H₄D₃ClO₃ and a molecular weight of 190.60 g/mol . This dual isotopic labeling confers distinct physicochemical properties that enable precise analytical quantitation via mass spectrometry and unambiguous structural tracking in metabolic studies, positioning it as a critical tool in pharmaceutical quality control and bioanalytical method development .

5-Chloro-2-(trideuterio(113C)methoxy)benzoic Acid: Risks of Unlabeled Analogs


Generic substitution with unlabeled 5-chloro-2-methoxybenzoic acid (MW 186.59) or single-isotope labeled variants (e.g., only deuterium or only carbon-13) in quantitative bioanalytical workflows introduces significant sources of error. In LC-MS/MS applications, unlabeled compounds co-elute with the target analyte and produce identical precursor/product ion transitions, rendering them incapable of serving as internal standards for accurate quantitation [1]. Single-isotope labeled analogs may exhibit insufficient mass shift separation from the native analyte, leading to isotopic cross-talk and compromised signal-to-noise ratios, particularly in complex biological matrices [2]. The dual-labeled compound (¹³C, ²H₃) provides a minimum mass shift of +4 Da, which is widely recognized as the threshold for minimizing spectral overlap and ensuring reliable quantitation in isotope dilution mass spectrometry [3]. Consequently, procurement of this specific dual-labeled compound is a technical requirement for validated analytical methods, not a discretionary choice.

5-Chloro-2-(trideuterio(113C)methoxy)benzoic Acid: Performance Evidence


Mass Shift vs. Unlabeled Parent

The target compound exhibits a molecular ion mass shift of +4.01 Da relative to the unlabeled parent compound (5-chloro-2-methoxybenzoic acid, MW 186.59), derived from the replacement of a ¹²C¹H₃ methoxy group with a ¹³C²H₃ group . This exceeds the industry-recommended minimum +3 Da threshold for reliable internal standardization in triple quadrupole LC-MS/MS, thereby eliminating isotopic cross-talk between the analyte and internal standard signals [1].

LC-MS/MS Isotope Dilution Internal Standard

Dual Isotope Enrichment Advantage

The target compound incorporates a ¹³C label at the methoxy carbon in addition to three deuterium atoms, enabling unambiguous tracking of the methoxy group's metabolic fate via ¹³C NMR or high-resolution mass spectrometry . In contrast, a deuterium-only labeled analog (e.g., 5-chloro-2-methoxy-(d3)-benzoic acid) lacks the ¹³C nucleus, which limits its utility in ¹³C NMR-based metabolic flux analysis and reduces the mass shift to +3 Da, increasing the risk of isotopic interference in complex matrices .

Isotope Tracing Metabolic Studies NMR Spectroscopy

Glyburide Impurity Regulatory Compliance

5-chloro-2-methoxybenzoic acid is a known process impurity in the synthesis of glyburide (glibenclamide), a widely prescribed sulfonylurea antidiabetic agent . Regulatory guidelines (ICH Q3A) mandate quantification of impurities at levels ≥0.10% relative to the active pharmaceutical ingredient [1]. Use of the unlabeled compound as an external standard introduces variability due to matrix effects and extraction inefficiencies; the ¹³C,d₃-labeled analog corrects for these variables when employed as an internal standard in isotope dilution mass spectrometry, improving assay accuracy and precision to meet regulatory validation criteria [2].

Pharmaceutical Impurity Glyburide ICH Q3A

Purity and Stability Profile

The ¹³C,d₃-labeled compound is supplied with a specified purity of ≥98% and is stored under controlled conditions (2-8°C) to ensure long-term stability . While unlabeled analytical standards (e.g., MedChemExpress HY-W016163R) are also certified at ≥98% purity , the labeled compound's isotopic enrichment is independently validated to confirm absence of unlabeled contamination, which is critical for accurate isotope dilution calculations. Unverified isotopic purity in labeled standards can introduce systematic bias in quantitation, a risk that is mitigated by sourcing from vendors that provide batch-specific certificates of analysis detailing both chemical and isotopic purity.

Reference Standard Stability Pharmaceutical QC

5-Chloro-2-(trideuterio(113C)methoxy)benzoic Acid: Application Scenarios


Glyburide Impurity Quantification

In pharmaceutical quality control laboratories, this compound serves as the preferred internal standard for quantifying the glyburide process impurity 5-chloro-2-methoxybenzoic acid. The +4 Da mass shift eliminates interference from the native impurity signal, enabling accurate determination of impurity levels at or below the ICH Q3A reporting threshold (0.10%) [1]. The dual-labeling (¹³C, ²H₃) ensures the internal standard co-elutes precisely with the target impurity, compensating for matrix effects and extraction variability that would otherwise compromise external standard calibration [2].

Methoxy Metabolic Fate Tracing

The incorporation of a ¹³C label at the methoxy carbon, in addition to three deuterium atoms, enables unambiguous tracing of O-demethylation and subsequent metabolic transformations. Researchers can employ ¹³C NMR to directly observe the labeled carbon's chemical environment or utilize high-resolution mass spectrometry to track the +4 Da mass tag through metabolic pathways. This dual-isotope approach reduces ambiguity in metabolite identification compared to single-isotope (deuterium-only) tracers, which are prone to metabolic deuterium exchange and provide no NMR handle .

LC-MS/MS Method Validation

For bioanalytical laboratories developing validated LC-MS/MS methods for 5-chloro-2-methoxybenzoic acid or related compounds in biological matrices (plasma, urine, tissue homogenates), this ¹³C,d₃-labeled analog is the gold standard internal standard. Its +4 Da mass differential meets FDA/EMA guidance for internal standard selection, minimizing isotopic cross-talk and ensuring method ruggedness across multiple matrix lots and analytical runs. Procurement of this specific labeled compound enables direct compliance with regulatory expectations for bioanalytical method validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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